(1-Fluorovinyl)methyldiphenylsilane
Overview
Description
(1-Fluorovinyl)methyldiphenylsilane, or FMDS for short, is an organosilicon compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile reagent that can be used for the synthesis of a variety of compounds, and is also used in scientific research applications, such as the synthesis of peptides. FMDS is also known for its ability to react with a number of different functional groups, making it a highly useful tool for organic synthesis and biochemistry.
Scientific Research Applications
“(1-Fluorovinyl)methyldiphenylsilane” is a chemical compound with the molecular formula C15H15FSi . It’s a colorless to almost colorless clear liquid . This compound is used as a monofluorovinylating agent .
One specific application of “(1-Fluorovinyl)methyldiphenylsilane” is in the field of synthetic organofluorine chemistry . It’s used in transition metal-mediated fluorination for preparing alkenyl fluorides . For example, it’s used in palladium-catalyzed tandem fluorination and cyclization of enynes . In this method, a variety of enynes react with N-fluorobenzenesulfonimide (NSFI) in the presence of catalytic amounts of Pd (O2CCF3)2, leading to the desired fluorinated 3-benzylidenyllactame . The reaction yield is influenced by the electronic property of the substrates, with lower yields obtained using substrates with electron-withdrawing groups .
Another application is in the palladium-catalyzed fluorination of cyclic vinyl triflates . In this method, a variety of cyclic vinyl fluorides are prepared by starting from cyclic vinyl triflates after treatment with KF under palladium-catalyzed reaction conditions with TESCF3 as a crucial additive . The reaction is wide in scope and several functional groups, including acetal, nitrile, trifluoromethyl, amide, nitro groups, as well as heterocycles, are tolerated to produce the corresponding cyclic vinyl fluoride derivatives in good yields with high regioselectivity .
properties
IUPAC Name |
1-fluoroethenyl-methyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FSi/c1-13(16)17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIUWHXFMPYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluorovinyl)methyldiphenylsilane | |
CAS RN |
257610-49-4 | |
Record name | (1-Fluorovinyl)methyldiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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